



Application Notes: 4-Hydroxy-3-methoxy-5nitrobenzoic Acid in Organic Synthesis

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Compound of Interest		
Compound Name:	4-Hydroxy-3-methoxy-5- nitrobenzoic acid	
Cat. No.:	B108229	Get Quote

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a highly functionalized aromatic compound with the chemical formula C₈H₇NO₆.[1] Its structure, featuring a benzoic acid core substituted with hydroxyl, methoxy, and nitro groups, makes it a versatile and valuable intermediate in the synthesis of complex organic molecules.[1] This compound serves as a critical building block, particularly in the field of medicinal chemistry and drug development.

Key Applications

The primary significance of **4-hydroxy-3-methoxy-5-nitrobenzoic acid** lies in its role as a key precursor for the synthesis of pharmaceutical compounds.[1] Its functional groups offer multiple reaction sites for derivatization, allowing for the construction of diverse molecular scaffolds.

• Synthesis of COMT Inhibitors: The most notable application of this compound is as a crucial intermediate in the production of catechol-O-methyltransferase (COMT) inhibitors.[1] COMT is an enzyme involved in the degradation of levodopa, a primary medication for Parkinson's disease. Inhibitors of this enzyme help to increase the bioavailability and duration of action of levodopa.[1][2] Opicapone, a third-generation, peripherally acting COMT inhibitor, is a prominent example of a drug synthesized from this starting material.[1][2]



- Building Block for Biologically Active Molecules: The unique arrangement of functional groups allows for a variety of chemical transformations, making it an attractive starting material for creating libraries of compounds for drug discovery. Its derivatives have been explored for a range of potential therapeutic applications.[1] The key transformations include:
 - Nitro Group Reduction: The nitro group can be readily reduced to an amino group, a
 fundamental transformation in organic synthesis. This opens up pathways to synthesize
 amides, sulfonamides, and other nitrogen-containing heterocycles. Common reduction
 methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic
 media (e.g., Sn or Fe in HCl).[1]
 - Carboxylic Acid Derivatization: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, enabling coupling with various alcohols, amines, or other nucleophiles.
 - Phenolic Hydroxyl Group Modification: The hydroxyl group can be alkylated to form ethers or acylated to form esters, further diversifying the molecular structure.

Experimental Protocols

Protocol 1: Synthesis of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid** via Nitration of Vanillic Acid

This protocol describes the electrophilic nitration of vanillic acid to produce **4-hydroxy-3-methoxy-5-nitrobenzoic acid**.[2]

Materials:

- Vanillic acid (20 g, 119 mmol)
- Acetic acid (200 mL)
- 60% Nitric acid (9.7 mL, 126.4 mmol)
- · Ice water
- Beaker, magnetic stirrer, filtration apparatus



Procedure:

- Dissolve vanillic acid (20 g) in acetic acid (200 mL) in a beaker with stirring.
- Slowly add 60% nitric acid (9.7 mL) dropwise to the solution. Maintain the temperature at approximately 20°C.[3]
- Stir the reaction mixture at room temperature for 30 minutes after the addition is complete.[2]
- Quench the reaction by pouring the mixture into a beaker containing ice water.
- A yellow precipitate will form. Collect the solid product by filtration.
- Wash the collected precipitate thoroughly with water to remove any residual acid.
- Dry the product under vacuum to afford 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a yellow powder.[2]

Protocol 2: General Procedure for the Reduction of the Nitro Group

This protocol outlines a general method for the reduction of the nitro group of **4-hydroxy-3-methoxy-5-nitrobenzoic acid** to an amino group using iron in an acidic medium.[1]

Materials:

- 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
- Methanol and Water
- Iron powder
- · Ammonium chloride
- Reflux apparatus, magnetic stirrer

Procedure:

• Prepare a suspension of iron powder (approx. 3-5 equivalents) and ammonium chloride (approx. 4-6 equivalents) in a mixture of methanol and water (e.g., 7:3 v/v).



- Heat the suspension to reflux for 10-15 minutes.
- Dissolve the **4-hydroxy-3-methoxy-5-nitrobenzoic acid** (1 equivalent) in heated methanol.
- Add the solution of the nitro compound dropwise to the refluxing iron/ammonium chloride suspension.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
- · Wash the celite pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-4-hydroxy-3-methoxybenzoic acid, which can be purified further by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid



Property	Value	Reference(s)
IUPAC Name	4-hydroxy-3-methoxy-5- nitrobenzoic acid	[4]
Synonyms	5-Nitrovanillic acid, 3-Nitro-4- hydroxy-5-methoxybenzoic acid	[1][4][5]
CAS Number	15785-54-3	[1][2]
Molecular Formula	C ₈ H ₇ NO ₆	[1][4]
Molecular Weight	213.14 g/mol	[1][4]
Appearance	Yellowish crystalline powder	[1][2]
Melting Point	216 - 219 °C	[1][2]
рКа	3.82 ± 0.10 (Predicted)	[3]

Table 2: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid from Vanillic Acid

Reactant	Moles	Product Yield (g)	Product Yield (%)	Product Melting Point (°C)	Reference
Vanillic Acid	119 mmol	11.28 g	44%	216 - 219	[2]

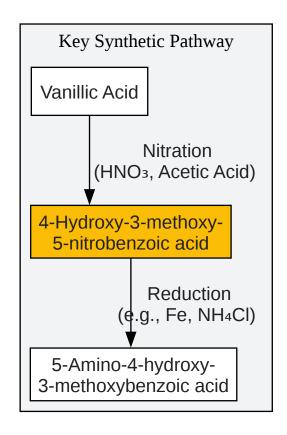
Table 3: Predicted FT-IR Spectroscopic Data



Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Reference
Carboxylic Acid (-COOH)	O-H Stretch	2500-3300	Broad, Strong	[1]
Phenolic Hydroxyl (-OH)	O-H Stretch	3200-3600	Broad, Medium	[1]
Carboxylic Acid (C=O)	C=O Stretch	1680-1710	Strong	[1]
Nitro Group (NO ₂)	Asymmetric Stretch	1520-1560	Strong	[1]
Nitro Group (NO ₂)	Symmetric Stretch	1340-1380	Strong	[1]
Aromatic Ring	C=C Stretch	1450-1600	Medium-Weak	[1]
Methoxy/Phenoli	C-O Stretch	1000-1300	Medium	[1]

Visualizations

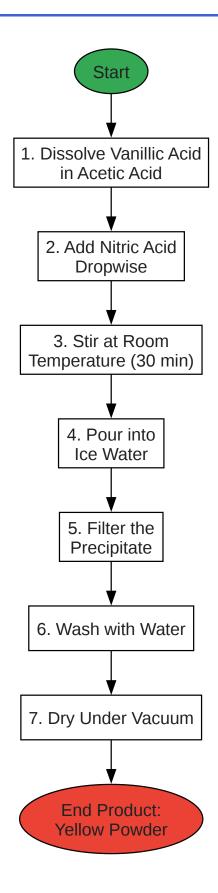




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Caption: Synthesis of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid** and its reduction.

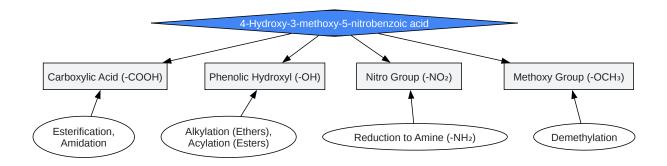




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Caption: Experimental workflow for the synthesis of 5-nitrovanillic acid.





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Caption: Reactivity of functional groups on 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

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